Octyl 4-ethyloctanoate
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Overview
Description
Octyl 4-ethyloctanoate: is an ester compound with the molecular formula C18H36O2 . It is known for its pleasant odor and is often used in the fragrance and flavor industry. This compound is synthesized by the esterification of octanoic acid and octanol, resulting in a molecule that is both hydrophobic and lipophilic .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The most common method for synthesizing octyl 4-ethyloctanoate is through the esterification of octanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: : In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Transesterification: Acid or base catalysts with different alcohols.
Major Products
Hydrolysis: Octanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Chemistry: : Octyl 4-ethyloctanoate is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a reference for understanding the behavior of esters under various conditions .
Biology: : In biological research, this compound is used to study the interactions between esters and biological membranes. Its hydrophobic nature makes it a useful tool for investigating membrane permeability and transport mechanisms .
Medicine: : While not directly used as a therapeutic agent, this compound is employed in the formulation of certain pharmaceuticals to enhance the solubility and stability of active ingredients .
Industry: : In the fragrance and flavor industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes, colognes, and flavorings .
Mechanism of Action
The primary mechanism by which octyl 4-ethyloctanoate exerts its effects is through its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the transport of other molecules across the membrane and alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl octanoate: Known for its use in the food and pharmaceutical industries.
Octyl acetate: Commonly used in the fragrance industry for its fruity odor.
Uniqueness: : Octyl 4-ethyloctanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobicity and lipophilicity makes it particularly useful in applications involving lipid membranes and hydrophobic environments .
Properties
CAS No. |
93963-22-5 |
---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
octyl 4-ethyloctanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-11-12-16-20-18(19)15-14-17(6-3)13-8-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
SKIXMVZTIDNOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(CC)CCCC |
Origin of Product |
United States |
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